Molecular Weight and Lipophilicity Differentiation: 866153-46-0 vs. 4-Chlorophenyl and 4-Bromophenyl Analogs
866153-46-0 (MW 340.4) is the lowest-molecular-weight member of the 3-ethoxy-2,2,4-trimethyl-2,3-dihydrobenzofuran-7-yl urea series that retains a fully unsubstituted N'-phenyl ring. The 4-chlorophenyl analog (CAS 866153-45-9) has a MW of 374.87 (Δ +34.5 Da, +10.1%), and the 4-bromophenyl analog (CAS 866150-33-6) has an estimated MW of ~419.3 (Δ +78.9 Da, +23.2%) . The absence of halogen substitution on the phenyl ring of 866153-46-0 reduces lipophilicity (estimated clogP reduction of approximately 0.5–0.8 log units versus the 4-chloro analog based on fragment-based calculation) , which may translate into improved aqueous solubility and a distinct pharmacokinetic liability profile.
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 340.4 g/mol; clogP (estimated) ≈ 3.8–4.2 |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 866153-45-9): MW = 374.87 g/mol, clogP (estimated) ≈ 4.4–4.8; 4-Bromophenyl analog (CAS 866150-33-6): MW ≈ 419.3 g/mol, clogP (estimated) ≈ 4.7–5.1 |
| Quantified Difference | MW difference: −34.5 Da vs. 4-Cl analog; −78.9 Da vs. 4-Br analog. Estimated clogP difference: −0.5 to −0.8 log units vs. 4-Cl analog. |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment-based estimates; no experimental logP data available for this series. |
Why This Matters
Lower molecular weight and reduced lipophilicity within a congeneric series are associated with higher ligand efficiency indices, potentially more favorable ADME properties, and reduced promiscuous binding—making 866153-46-0 the preferred starting point for fragment-based or lead-optimization programs where minimal hydrophobicity is desired.
